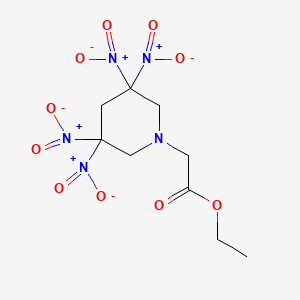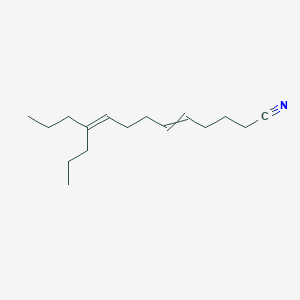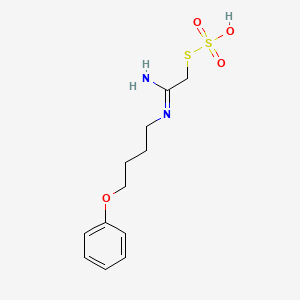![molecular formula C19H26O7 B14666867 [1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate CAS No. 51051-82-2](/img/structure/B14666867.png)
[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate: is an organic compound that features a benzoate ester functional group attached to a hydroxyethyl moiety, which is further substituted with two 2,2-dimethyl-1,3-dioxolan-4-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate typically involves the esterification of benzoic acid with a hydroxyethyl derivative that has been pre-functionalized with 2,2-dimethyl-1,3-dioxolane groups. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can help in scaling up the production while maintaining product purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyethyl group in [1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of esterification and hydrolysis reactions.
Biology:
- Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine:
- Explored for its potential therapeutic properties, particularly in drug design and development.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of [1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The hydroxyethyl and dioxolane groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- [1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] acetate
- [1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] propionate
Comparison:
- Uniqueness: The benzoate ester in [1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate provides distinct chemical properties compared to acetate or propionate derivatives, such as increased hydrophobicity and potential for π-π interactions.
- Applications: While similar compounds may be used in similar contexts, the specific ester group can influence the compound’s reactivity and suitability for particular applications.
Propriétés
Numéro CAS |
51051-82-2 |
|---|---|
Formule moléculaire |
C19H26O7 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate |
InChI |
InChI=1S/C19H26O7/c1-18(2)22-10-13(25-18)15(20)16(14-11-23-19(3,4)26-14)24-17(21)12-8-6-5-7-9-12/h5-9,13-16,20H,10-11H2,1-4H3 |
Clé InChI |
QWWCXQXIXFIHQA-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)C(C(C2COC(O2)(C)C)OC(=O)C3=CC=CC=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


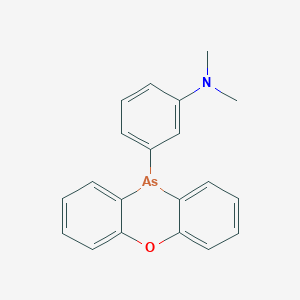
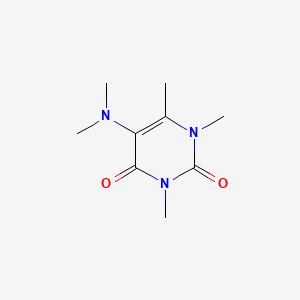
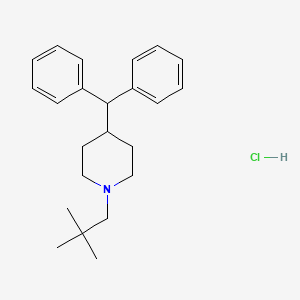
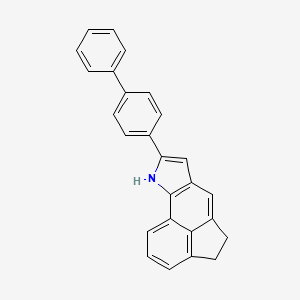
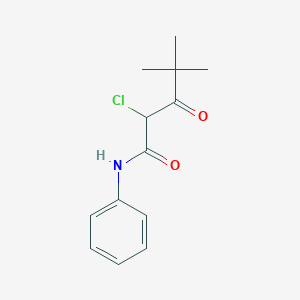
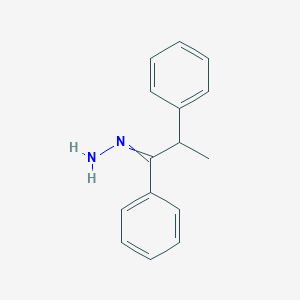

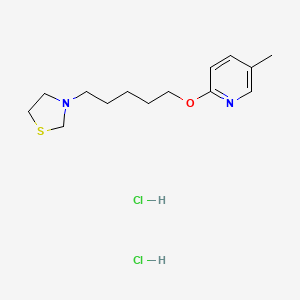
![(7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14666841.png)
